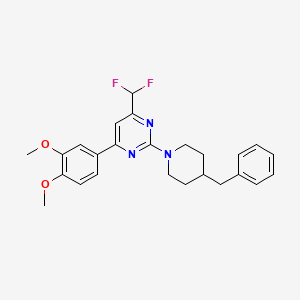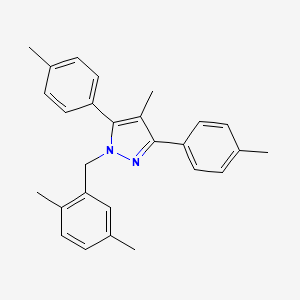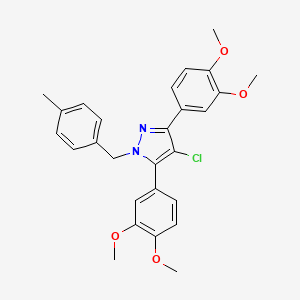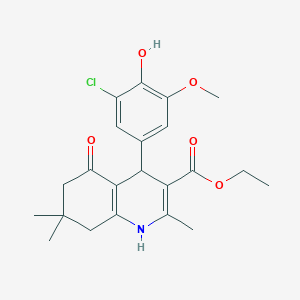
2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzylic piperidine moiety, a difluoromethyl group, and a dimethoxyphenyl group attached to the pyrimidine ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of the dimethoxyphenyl group and a halogenated pyrimidine intermediate.
Incorporation of the Benzylic Piperidine Moiety: The benzylic piperidine moiety can be introduced via a reductive amination reaction between a benzylamine derivative and a piperidine aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the benzylic piperidine moiety using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under suitable solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Applications De Recherche Scientifique
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression pathways that are modulated by the compound.
The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BENZYLPIPERIDINO)-4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYBENZYL)PYRIMIDINE: Similar structure but with a dimethoxybenzyl group instead of a dimethoxyphenyl group.
Uniqueness
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C25H27F2N3O2 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H27F2N3O2/c1-31-22-9-8-19(15-23(22)32-2)20-16-21(24(26)27)29-25(28-20)30-12-10-18(11-13-30)14-17-6-4-3-5-7-17/h3-9,15-16,18,24H,10-14H2,1-2H3 |
Clé InChI |
JIAZYVVYVMVAIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14924860.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14924874.png)

![(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14924882.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14924888.png)
![1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924895.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B14924898.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924909.png)
![Methyl 7-[3-(difluoromethoxy)phenyl]-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924910.png)
![6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924923.png)
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)

